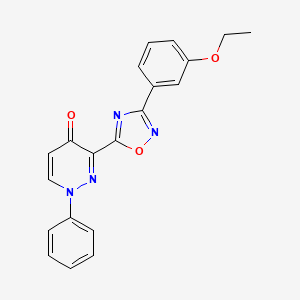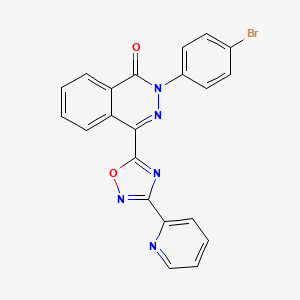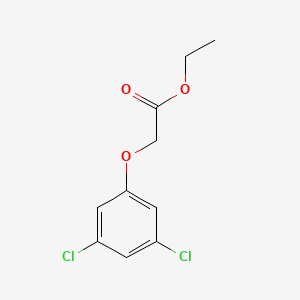![molecular formula C9H7N3O4 B3218472 methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate CAS No. 1190309-70-6](/img/structure/B3218472.png)
methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Descripción general
Descripción
Methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a synthetic molecule that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a pyrrolopyridine derivative that has been synthesized through various methods and has been studied extensively for its mechanism of action and physiological effects.
Mecanismo De Acción
The exact mechanism of action of methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is not fully understood. However, studies have suggested that this compound may induce apoptosis in cancer cells by activating the caspase-3 pathway. Additionally, methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.
Biochemical and Physiological Effects:
Methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate has been shown to exhibit several biochemical and physiological effects. Studies have suggested that this compound may induce oxidative stress in cancer cells, leading to DNA damage and cell death. Additionally, methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate has been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate in lab experiments is its potent anticancer and antifungal activity. Additionally, this compound is relatively easy to synthesize and has a high yield. However, one of the limitations of using methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is its potential toxicity, which may limit its use in vivo.
Direcciones Futuras
There are several future directions for the study of methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate. One of the most promising directions is the development of analogs with improved potency and selectivity against cancer cells. Additionally, the use of methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate in combination with other anticancer agents may enhance its therapeutic efficacy. Finally, further studies are needed to fully elucidate the mechanism of action and physiological effects of this compound.
Aplicaciones Científicas De Investigación
Methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate has been extensively studied for its potential applications in medicinal chemistry. This compound has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate has been shown to exhibit antifungal activity against several fungal strains, including Candida albicans and Aspergillus fumigatus.
Propiedades
IUPAC Name |
methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c1-16-9(13)5-2-6-7(12(14)15)4-11-8(6)10-3-5/h2-4H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDGNMSRVMZGBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(NC=C2[N+](=O)[O-])N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)propanamide](/img/structure/B3218404.png)
![3-(4-Bromophenyl)-8-((2,5-dimethoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B3218408.png)

![N-(2-chloro-4-methylphenyl)-2-{[4-methyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3218420.png)
![5-(3-bromobenzyl)-3-(2-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3218424.png)
![N-(3,4-diethoxybenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B3218430.png)

![N-(3-isopropylphenyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B3218444.png)

![11,11-diphenyl-5H-indeno[1,2-b]carbazole](/img/structure/B3218452.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B3218453.png)


